Cas no 850623-69-7 (POTASSIUM (4-METHOXY-2-METHYLPHENYL)TRIFLUOROBORATE)

POTASSIUM (4-METHOXY-2-METHYLPHENYL)TRIFLUOROBORATE structure
850623-69-7 structure
Product name:POTASSIUM (4-METHOXY-2-METHYLPHENYL)TRIFLUOROBORATE
CAS No:850623-69-7
MF:C8H9BF3KO
MW:228.060973882675
MDL:MFCD04115764
CID:716991
PubChem ID:44717233

POTASSIUM (4-METHOXY-2-METHYLPHENYL)TRIFLUOROBORATE Chemical and Physical Properties

Names and Identifiers

    • POTASSIUM (4-METHOXY-2-METHYLPHENYL)TRIFLUOROBORATE
    • Potassium(4-Methoxy-2-Methylphenyl)Trifluorborate
    • Potassium 4-methoxy-2-methylphenyltrifluoroborate
    • potassium trifluoro-(4-methoxy-2-methyl-phenyl)boranuide
    • Potassium trifluoro(4-methoxy-2-methylphenyl)borate
    • potassium,trifluoro-(4-methoxy-2-methylphenyl)boranuide
    • PC1729
    • Potassium trifluoro(4-methoxy-2-methylphenyl)boranuide
    • 850623-69-7
    • EN300-1253051
    • potassium;trifluoro-(4-methoxy-2-methylphenyl)boranuide
    • DTXSID80660126
    • Potassium(4-methoxy-2-methylphenyl)trifluoroborate
    • MFCD04115764
    • Potassium trifluoro(4-methoxy-2-methylphenyl)borate(1-)
    • AB20581
    • AKOS012987907
    • MDL: MFCD04115764
    • Inchi: 1S/C8H9BF3O.K/c1-6-5-7(13-2)3-4-8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1
    • InChI Key: LUGXEKTTXCIUOE-UHFFFAOYSA-N
    • SMILES: [K+].F[B-](C1C(C)=CC(OC)=CC=1)(F)F

Computed Properties

  • Exact Mass: 228.03400
  • Monoisotopic Mass: 228.0335610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Melting Point: 117-120℃
  • PSA: 9.23000
  • LogP: 2.05800

POTASSIUM (4-METHOXY-2-METHYLPHENYL)TRIFLUOROBORATE Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

POTASSIUM (4-METHOXY-2-METHYLPHENYL)TRIFLUOROBORATE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1253051-1.0g
potassium trifluoro(4-methoxy-2-methylphenyl)boranuide
850623-69-7
1g
$656.0 2023-05-23
Enamine
EN300-1253051-5.0g
potassium trifluoro(4-methoxy-2-methylphenyl)boranuide
850623-69-7
5g
$1903.0 2023-05-23
TRC
P699063-50mg
Potassium (4-Methoxy-2-methylphenyl)trifluoroborate
850623-69-7
50mg
$ 65.00 2022-06-03
Chemenu
CM280841-100g
Potassium trifluoro(4-methoxy-2-methylphenyl)borate
850623-69-7 95%
100g
$741 2022-08-31
abcr
AB228923-5 g
Potassium (4-methoxy-2-methylphenyl)trifluoroborate; 98%
850623-69-7
5 g
€229.00 2023-07-20
Enamine
EN300-1253051-0.1g
potassium trifluoro(4-methoxy-2-methylphenyl)boranuide
850623-69-7
0.1g
$578.0 2023-05-23
Enamine
EN300-1253051-2.5g
potassium trifluoro(4-methoxy-2-methylphenyl)boranuide
850623-69-7
2.5g
$1287.0 2023-05-23
SHENG KE LU SI SHENG WU JI SHU
sc-264113-1 g
Potassium (4-methoxy-2-methylphenyl)trifluoroborate,
850623-69-7
1g
¥1,098.00 2023-07-10
Apollo Scientific
PC1729-1g
Potassium (4-methoxy-2-methylphenyl)trifluoroborate
850623-69-7 96%
1g
£65.00 2023-08-31
abcr
AB228923-25 g
Potassium (4-methoxy-2-methylphenyl)trifluoroborate; 98%
850623-69-7
25 g
€654.00 2023-07-20

Additional information on POTASSIUM (4-METHOXY-2-METHYLPHENYL)TRIFLUOROBORATE

Comprehensive Overview of POTASSIUM (4-METHOXY-2-METHYLPHENYL)TRIFLUOROBORATE (CAS No. 850623-69-7)

POTASSIUM (4-METHOXY-2-METHYLPHENYL)TRIFLUOROBORATE (CAS No. 850623-69-7) is a highly specialized organoboron compound widely utilized in advanced synthetic chemistry applications. As a potassium trifluoroborate salt, it serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing carbon-carbon bonds in pharmaceutical and materials science research. The compound's unique 4-methoxy-2-methylphenyl moiety enhances its stability and reactivity profile, making it indispensable for precision molecular engineering.

In recent years, the demand for boron-based reagents like POTASSIUM (4-METHOXY-2-METHYLPHENYL)TRIFLUOROBORATE has surged due to their pivotal role in developing targeted therapeutics and organic electronic materials. Researchers frequently search for "stable trifluoroborate salts" or "air-stable Suzuki coupling reagents" – keywords that align perfectly with this compound's properties. Its hydrolytic stability and compatibility with diverse reaction conditions address common challenges in green chemistry initiatives, a trending topic in sustainable synthesis.

The structural features of CAS 850623-69-7 warrant particular attention: the methoxy group at the para position modulates electron density, while the ortho-methyl substituent provides steric control during coupling reactions. This dual functionality explains its growing popularity in synthesizing axially chiral biaryl compounds, a hot research area for asymmetric catalysis. Analytical techniques such as 19F NMR spectroscopy and X-ray crystallography confirm its crystalline purity – frequently cited quality parameters in peer-reviewed studies.

From an industrial perspective, POTASSIUM (4-METHOXY-2-METHYLPHENYL)TRIFLUOROBORATE addresses several pain points in process chemistry: it eliminates the need for moisture-sensitive boronic acids, reduces homocoupling byproducts, and enables reactions under aqueous conditions. These advantages resonate with current searches for "water-tolerant coupling reagents" and "scalable boronate alternatives." The compound's shelf stability at room temperature further simplifies logistics – a crucial factor for global supply chains.

Emerging applications in PET radiopharmaceuticals and OLED materials have expanded the relevance of CAS 850623-69-7. Its boron-fluorine bonds show exceptional compatibility with late-stage fluorination techniques, answering frequent queries about "fluorine-containing building blocks." The compound's low toxicity profile compared to traditional organotin reagents aligns with modern REACH compliance requirements, making it a sustainable choice for EU markets.

Quality control protocols for POTASSIUM (4-METHOXY-2-METHYLPHENYL)TRIFLUOROBORATE typically involve HPLC purity verification (≥98%) and residual solvent analysis – specifications highly valued by purchasers searching for "high-purity boron reagents." The compound's powder X-ray diffraction pattern serves as a definitive identification marker, crucial for patent applications and regulatory submissions in the agrochemical and pharmaceutical industries.

Recent methodological breakthroughs have demonstrated this reagent's utility in continuous flow chemistry systems, addressing trending searches for "automated synthesis platforms." The potassium counterion facilitates excellent solubility in polar aprotic solvents while preventing protodeboronation – a frequent concern when searching for "stable aryl boronates." These attributes position it as a versatile tool for high-throughput experimentation in drug discovery pipelines.

From a market perspective, the compound's relevance continues to grow alongside developments in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs). Its ability to participate in microwave-assisted couplings answers laboratory efficiency queries, while its compatibility with earth-abundant metal catalysts supports cost-effective manufacturing – key considerations in current "cost optimization in API synthesis" discussions.

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Amadis Chemical Company Limited
(CAS:850623-69-7)POTASSIUM (4-METHOXY-2-METHYLPHENYL)TRIFLUOROBORATE
A841177
Purity:99%
Quantity:25g
Price ($):284.0